Msd-M1pam-NC

M1 muscarinic receptor positive allosteric modulator negative control validation

MSD‑M1PAM‑NC is a structurally defined, well‑characterized negative control compound specifically paired with the M1 muscarinic acetylcholine receptor (CHRM1) positive allosteric modulator (PAM) chemical probe MSD‑M1PAM (also known as PQCA). It shares the identical quinolizidinone‑piperidine scaffold as the active probe but incorporates a critical carboxylic acid‑to‑amide substitution that ablates potent PAM activity, rendering it an indispensable tool for distinguishing on‑target pharmacology from non‑specific or assay‑driven artifacts in M1 receptor research.

Molecular Formula C26H27N5O2
Molecular Weight 441.5 g/mol
Cat. No. B10860538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMsd-M1pam-NC
Molecular FormulaC26H27N5O2
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC(=C3C=CC=CN3C2=O)CN4CCC(CC4)(C#N)C5=CC=CC=N5
InChIInChI=1S/C26H27N5O2/c27-19-26(23-8-1-3-11-28-23)9-15-29(16-10-26)18-20-17-21(24(32)30-12-5-6-13-30)25(33)31-14-4-2-7-22(20)31/h1-4,7-8,11,14,17H,5-6,9-10,12-13,15-16,18H2
InChIKeyASAKPTPDFNXOQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding MSD‑M1PAM‑NC: The Essential Negative Control for M1 Muscarinic PAM Probe Studies


MSD‑M1PAM‑NC is a structurally defined, well‑characterized negative control compound specifically paired with the M1 muscarinic acetylcholine receptor (CHRM1) positive allosteric modulator (PAM) chemical probe MSD‑M1PAM (also known as PQCA) . It shares the identical quinolizidinone‑piperidine scaffold as the active probe but incorporates a critical carboxylic acid‑to‑amide substitution that ablates potent PAM activity, rendering it an indispensable tool for distinguishing on‑target pharmacology from non‑specific or assay‑driven artifacts in M1 receptor research [1].

  • Matched negative control for MSD‑M1PAM (PQCA) active probe
  • Identical quinolizidinone‑piperidine scaffold; amide substitution ablates M1 PAM activity
  • Designed for on‑target vs. artifact discrimination in M1 receptor probe studies

Why MSD‑M1PAM‑NC Cannot Be Replaced by Another In‑Class M1 PAM or an Arbitrary Negative Control


Generic substitution of MSD‑M1PAM‑NC with either an unrelated M1 PAM compound (e.g., BQCA, VU0453595, or ML137) or an arbitrary negative control collapses the scientific validity of the probe‑based experiment. The active probe MSD‑M1PAM (PQCA) exhibits a uniquely steep potency gradient versus its matched negative control: ~170‑fold to ~470‑fold difference in inflection point (IP) on human M1 receptors, depending on species ortholog [1]. This quantitative separation is scaffold‑specific; an off‑scaffold negative control cannot ensure matched physicochemical properties, off‑target profile, or cell‑penetration characteristics, thereby confounding interpretation of whether an observed biological effect is truly M1‑dependent [2].

Target
MSD‑M1PAM‑NC
Scaffold‑matched, activity‑null
Potential Substitute
Off‑scaffold negative control or an active M1 PAM (e.g., BQCA, VU0453595)
Off‑scaffold controls may lack matched physicochemical properties, off‑target profile, and cell penetration, confounding M1‑dependency interpretation.
An active M1 PAM used as a control cannot provide a genuine activity‑null baseline, undermining the probe‑control paradigm.

Quantitative Differentiation Evidence: MSD‑M1PAM‑NC Versus MSD‑M1PAM (PQCA) and Other M1 PAM Comparators


Head‑to‑Head M1 Potency Gradient: MSD‑M1PAM‑NC vs. the Active Probe MSD‑M1PAM (PQCA) in Human M1 FLIPR Assays

In an identical human M1 CHONFAT cell calcium mobilization assay format, MSD‑M1PAM‑NC exhibits an inflection point (IP) of 23,000 nM, representing a ~170‑fold right‑shift relative to the matched active probe MSD‑M1PAM (PQCA), which has a reported EC₅₀ of 135 nM on human M1 [1]. This quantitative potency cliff—engineered by a single carboxylic acid‑to‑pyrrolidine amide substitution—provides an internal experimental benchmark for confirming that biological responses observed with the active probe are genuinely M1‑PAM‑dependent rather than assay‑background artifacts [2].

M1 Potency Gradient
Head-to-head
MSD‑M1PAM‑NC: IP 23,000 nM
MSD‑M1PAM (PQCA): EC₅₀ 135 nM
~170‑fold right‑shift
Scaffold‑matched potency cliff for artifact filtering
Human M1 CHONFAT FLIPR; ChEMBL data
M1 muscarinic receptor positive allosteric modulator negative control validation calcium mobilization assay

Muscarinic Subtype Selectivity Profile: MSD‑M1PAM‑NC Is Inactive at M2–M5 Receptors in Matched FLIPR Assays

In FLIPR calcium mobilization assays using CHONFAT cells expressing human M2, M3, and M4 receptors, MSD‑M1PAM‑NC is annotated as 'Not Active,' confirming its lack of PAM activity across the muscarinic subtype panel [1]. This contrasts with the active probe PQCA, which is also reported as inactive at M2–M5 up to 10 µM . The critical difference is that the active probe retains potent M1 activity (EC₅₀ = 49–135 nM) while the negative control is devoid of M1 activity below 23 µM, thereby providing an internal verification of assay window specifically at the M1 target.

Subtype Selectivity
Head-to-head
NC: Not Active at M2, M3, M4
PQCA: Inactive at M2–M5 up to 10 µM
M1 activity retained only for PQCA
Assures selectivity conclusions are not confounded
FLIPR calcium, human CHONFAT; ChEMBL
muscarinic receptor subtypes selectivity profiling off‑target liability negative control

Structural Rationale for Activity Ablation: Carboxylic Acid‑to‑Amide Surrogate Chemotype Comparison

MSD‑M1PAM‑NC is the pyrrolidine amide derivative (Compound 2) of the quinolizidinone carboxylic acid lead series described in Kuduk et al. (2012), whereas MSD‑M1PAM (PQCA) retains the free carboxylic acid essential for high‑affinity M1 PAM activity [1]. The amide series systematically exhibited reduced M1 PAM potency compared to the parent acid: the pyrrolidine amide (MSD‑M1PAM‑NC) showed IP = 23,000 nM vs. the carboxylic acid PQCA at EC₅₀ = 135 nM (human M1) [2]. This SAR‑driven design ensures that the negative control preserves the molecular shape, lipophilicity, and permeability of the probe scaffold while eliminating the pharmacophoric acid group required for potent allosteric modulation.

Structural Rationale
Class-level inference
NC: pyrrolidine amide (IP 23 µM)
PQCA: free carboxylic acid (EC₅₀ 135 nM)
Carboxylic acid→amide abolishes potent PAM activity
Matched‑pair design eliminates differential solubility/off‑target risk
SAR from ACS Med Chem Lett. 2012; Table 1
structure‑activity relationship carboxylic acid isostere quinolizidinone scaffold medicinal chemistry

In‑Vivo Cognitive Pharmacology: PQCA Is Efficacious; MSD‑M1PAM‑NC Serves as the Activity‑Null Baseline

The active probe PQCA has demonstrated efficacy in rodent in vivo models of cognition (scopolamine‑induced deficit reversal) and in non‑human primate cognitive assays [1][2]. MSD‑M1PAM‑NC, by virtue of its ~170‑fold lower M1 potency, serves as the experimentally paired inactive control for such studies. When administered at identical doses, any behavioral or pharmacodynamic effect observed with PQCA but absent with MSD‑M1PAM‑NC can be confidently attributed to M1 PAM pharmacology rather than to off‑target engagement or systemic effects.

In Vivo Baseline
Supporting evidence
NC: inferred inactive at equivalent doses
PQCA: efficacious in rodent/NHP cognition models
>100‑fold in vitro potency difference
Provides paired control for in vivo M1 PAM probe studies
PQCA data from literature; NC behavioral data not independently published
in vivo efficacy cognitive deficit models Alzheimer's disease pharmacodynamic control

Provenance and Quality Assurance: SGC‑Certified Chemical Probe Pair with Documented Purity and Handling Protocols

MSD‑M1PAM‑NC is donated as part of the Structural Genomics Consortium (SGC) chemical probe program, which mandates stringent purity, identity, and solubility characterization alongside the active probe MSD‑M1PAM . Unlike commercially sourced 'M1‑negative controls' of unspecified provenance, the MSD‑M1PAM / MSD‑M1PAM‑NC pair is accompanied by full analytical documentation (NMR, LC‑MS, purity >95%) and recommended handling protocols (solubility in DMSO, storage at −20 °C), reducing inter‑laboratory variability and enhancing experimental reproducibility [1].

Provenance & QA
Source review
SGC‑donated, purity >95%, full characterization (NMR, LC‑MS)
Supports inter‑laboratory consistency and documentation standards
Community‑accepted probe criteria; batch documentation recommended
chemical probe standards open science quality control Structural Genomics Consortium

Optimal Deployment Scenarios for MSD‑M1PAM‑NC in M1 Muscarinic Receptor Research


Paired Probe‑Control Experimental Design for M1‑Dependent Target Engagement Studies

In cellular target engagement assays (e.g., BRET, NanoLuc, or calcium flux), co‑treatment with MSD‑M1PAM (PQCA) and MSD‑M1PAM‑NC at matched concentrations (typically 1–10 µM) permits unambiguous discrimination of M1‑specific PAM effects from compound‑induced assay interference. The ~170‑fold potency window (EC₅₀ 135 nM vs. IP 23,000 nM) ensures that at 10 µM the active probe fully saturates the allosteric site while the negative control remains below its inflection point [1].

In Vivo Pharmacodynamic Control for Preclinical Alzheimer's Disease Models

When evaluating M1 PAM‑mediated cognitive enhancement in rodent or non‑human primate behavioral paradigms, MSD‑M1PAM‑NC administered at the same dose, route, and schedule as PQCA serves as the vehicle‑matched negative control [1]. This design controls for stress‑related, handling‑related, or vehicle‑related confounds, enabling clean attribution of procognitive effects to M1 receptor potentiation.

Selectivity Profiling Across the Muscarinic Subtype Panel

MSD‑M1PAM‑NC, confirmed as 'Not Active' at M2, M3, and M4 in FLIPR assays [1], provides a validated negative control for laboratories screening compound libraries against the entire muscarinic receptor family. Its inclusion in each assay plate enables normalization of plate‑to‑plate variability and identification of false‑positive hits arising from fluorescent or calcium‑sensitive artifacts.

Structure‑Activity Relationship (SAR) Benchmarking in M1 PAM Medicinal Chemistry Programs

For medicinal chemistry teams optimizing M1 PAM leads, MSD‑M1PAM‑NC serves as a structural benchmark representing the amide surrogate chemotype. Its well‑defined potency (IP = 23,000 nM) and published synthetic route [1] establish the floor against which new amide, ester, or heterocycle carboxylic acid isosteres can be quantitatively compared, accelerating SAR table construction and candidate prioritization.

Application
Selection Property
Validation Focus
Target engagement probe-control assays
Scaffold‑matched inactive control
M1‑dependent response vs. assay interference
Preclinical cognition model probe studies
Activity‑null baseline with matched PK
M1 PAM‑specific procognitive effect attribution
Muscarinic subtype panel screening
Validated inactive at M2–M4
Plate normalization and false‑positive filtering
M1 PAM medicinal chemistry SAR
Amide surrogate chemotype benchmark
Potency floor for isostere comparison
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